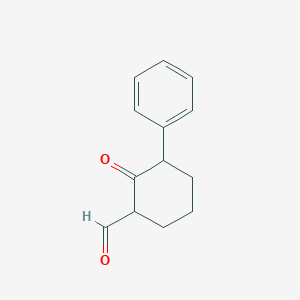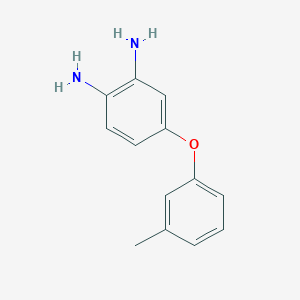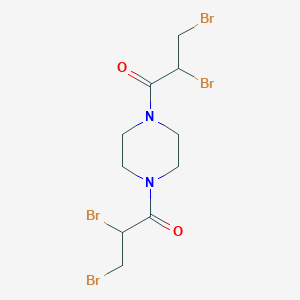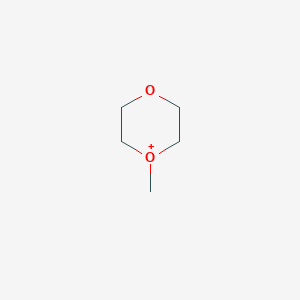
1-Methyl-1,4-dioxan-1-ium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-1,4-dioxan-1-ium is a chemical compound with the molecular formula C5H11O2. It is a heterocyclic compound containing a six-membered ring with two oxygen atoms and one methyl group attached to the ring.
準備方法
Synthetic Routes and Reaction Conditions: 1-Methyl-1,4-dioxan-1-ium can be synthesized through several methods. One common approach involves the reaction of 1,4-dioxane with methylating agents under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactors and continuous flow processes. The use of advanced catalysts and optimized reaction conditions helps achieve high yields and purity of the compound. The industrial production process also includes purification steps to remove any impurities and ensure the quality of the final product .
化学反応の分析
Types of Reactions: 1-Methyl-1,4-dioxan-1-ium undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the oxygen atoms and the methyl group in the compound’s structure .
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions often involve nucleophiles or electrophiles, depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols or hydrocarbons. Substitution reactions can lead to the formation of various substituted derivatives of this compound .
科学的研究の応用
1-Methyl-1,4-dioxan-1-ium has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a solvent for various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug delivery systems.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
作用機序
The mechanism of action of 1-Methyl-1,4-dioxan-1-ium involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with various biomolecules, influencing their activity and function. The exact molecular targets and pathways involved depend on the specific application and context of use .
類似化合物との比較
1,4-Dioxane: A structurally similar compound with two oxygen atoms in a six-membered ring but without the methyl group.
Diethylene oxide: Another related compound with similar chemical properties and applications.
Uniqueness: 1-Methyl-1,4-dioxan-1-ium is unique due to the presence of the methyl group, which influences its chemical reactivity and physical properties.
特性
CAS番号 |
45458-39-7 |
|---|---|
分子式 |
C5H11O2+ |
分子量 |
103.14 g/mol |
IUPAC名 |
1-methyl-1,4-dioxan-1-ium |
InChI |
InChI=1S/C5H11O2/c1-7-4-2-6-3-5-7/h2-5H2,1H3/q+1 |
InChIキー |
IQUPWMVGUNTDOK-UHFFFAOYSA-N |
正規SMILES |
C[O+]1CCOCC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



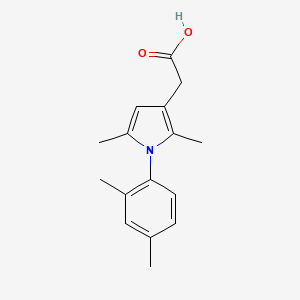

![1-[(Prop-1-en-2-yl)oxy]dodecane](/img/structure/B14658735.png)

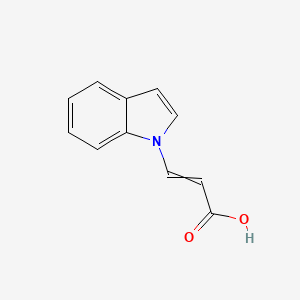
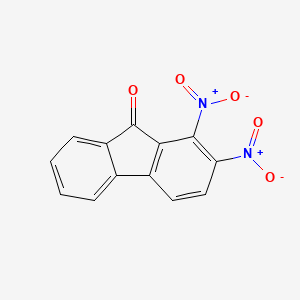
![Ethanol, 2-[(2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctyl)oxy]-](/img/structure/B14658761.png)

![2,3,3,3-tetrafluoro-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]propanoyl Fluoride](/img/structure/B14658780.png)
methanone](/img/structure/B14658783.png)
